4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Overview
Description
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a chemical compound with the molecular formula C₁₄H₂₀N₂O₂ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a hydroxyl group and a methoxyphenyl group attached to the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine typically involves multiple steps, starting with the reaction of 3-methoxyphenylacetonitrile with methylamine to form an intermediate piperidine derivative. This intermediate is then hydroxylated to introduce the hydroxyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, to form various derivatives.
Substitution: The methoxyphenyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation reactions often use reagents like chromium(VI) oxide or potassium permanganate.
Reduction reactions may employ hydrogen gas in the presence of a metal catalyst.
Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation can yield 4-(3-methoxyphenyl)-1-methylpiperidin-4-one.
Reduction can produce this compound derivatives with reduced nitrogen functionality.
Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anti-inflammatory properties. It may also be used in the development of new drugs targeting specific biological pathways.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of various diseases, including neurological disorders and chronic pain.
Industry: In the industrial sector, the compound is utilized in the manufacture of various chemical products. Its unique structure makes it valuable in the development of new materials and technologies.
Mechanism of Action
The mechanism by which 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the derivative and its intended application.
Comparison with Similar Compounds
Piperidine
3-Methoxyphenylpiperidine
4-Hydroxy-1-methylpiperidine
Uniqueness: 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is unique due to the presence of both hydroxyl and methoxy groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct advantages in synthesis and application compared to similar compounds.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14-8-6-13(15,7-9-14)11-4-3-5-12(10-11)16-2/h3-5,10,15H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZLINTVNISAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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